1H-Indene-1,3(2H)-dione, 2,2-dihydroxy-5-methoxy-
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Overview
Description
1H-Indene-1,3(2H)-dione, 2,2-dihydroxy-5-methoxy- is a complex organic compound belonging to the indene family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indene-1,3(2H)-dione, 2,2-dihydroxy-5-methoxy- typically involves multi-step organic reactions. Common starting materials include indene derivatives, which undergo various functional group transformations such as hydroxylation and methoxylation under controlled conditions. Catalysts and reagents like palladium, copper, and specific organic solvents are often employed to facilitate these reactions.
Industrial Production Methods
Industrial production methods for such compounds may involve large-scale organic synthesis techniques, including batch and continuous flow processes. Optimization of reaction conditions, such as temperature, pressure, and pH, is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1H-Indene-1,3(2H)-dione, 2,2-dihydroxy-5-methoxy- can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction to lower oxidation states using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic or nucleophilic substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents include strong acids, bases, and specific organic solvents. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols or hydrocarbons.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1H-Indene-1,3(2H)-dione, 2,2-dihydroxy-5-methoxy- involves its interaction with specific molecular targets and pathways. These may include enzyme inhibition, receptor binding, or modulation of cellular signaling pathways. Detailed studies are required to elucidate the exact mechanisms.
Comparison with Similar Compounds
Similar Compounds
1H-Indene-1,3(2H)-dione: A simpler analog without the hydroxyl and methoxy groups.
2-Hydroxy-1H-indene-1,3(2H)-dione: Contains a single hydroxyl group.
5-Methoxy-1H-indene-1,3(2H)-dione: Contains a methoxy group but lacks the additional hydroxyl groups.
Uniqueness
1H-Indene-1,3(2H)-dione, 2,2-dihydroxy-5-methoxy- is unique due to its specific functional groups, which confer distinct chemical properties and potential applications. The presence of both hydroxyl and methoxy groups can influence its reactivity and interactions with biological targets.
Properties
IUPAC Name |
2,2-dihydroxy-5-methoxyindene-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O5/c1-15-5-2-3-6-7(4-5)9(12)10(13,14)8(6)11/h2-4,13-14H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHRLGTHYCGMMQQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C(C2=O)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30147619 |
Source
|
Record name | 1H-Indene-1,3(2H)-dione, 2,2-dihydroxy-5-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30147619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106507-42-0 |
Source
|
Record name | 1H-Indene-1,3(2H)-dione, 2,2-dihydroxy-5-methoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106507420 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Indene-1,3(2H)-dione, 2,2-dihydroxy-5-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30147619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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